molecular formula C15H17NO4 B4181037 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide

Cat. No. B4181037
M. Wt: 275.30 g/mol
InChI Key: OYJKNVVFRYKUPR-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide is a chemical compound that has been studied in various contexts, including organic synthesis, chemical reactions, and the exploration of its properties. This compound, like many others with dimethoxyphenyl groups, is of interest due to its potential applications in material science, pharmacology, and chemistry.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves multi-step reactions, starting from basic raw materials to achieve the desired structure. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives involves a three-component reaction indicating a potential approach for synthesizing complex molecules including furamide derivatives (Sabbaghan & Hossaini, 2012). A similar methodology could be adapted for the synthesis of this compound, considering the structural similarities.

Molecular Structure Analysis

The detailed molecular structure of compounds is crucial for understanding their properties and reactivity. For example, the crystal structure and molecular mechanics calculations can reveal the conformational flexibility and the potential interaction with other molecules, such as DNA in the case of certain acridine derivatives (Hudson et al., 1987). These insights into molecular structure are essential for tailoring the properties of compounds like this compound for specific applications.

Chemical Reactions and Properties

The chemical reactivity of furamide derivatives, including those related to this compound, can be diverse. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce pyrrole derivatives, showcasing the type of chemical transformations these compounds can undergo (Browne, Skelton, & White, 1981). Such reactions are pivotal for the functionalization and further derivatization of furamide compounds.

Physical Properties Analysis

The physical properties of chemical compounds like this compound are influenced by their molecular structure. The determination of properties such as melting points, solubility, and crystallinity is essential for their application in various fields. Studies on related compounds, such as polyamides derived from L-tartaric acid, provide insights into how the stereochemistry and molecular configuration affect their physical properties (Bou, Iribarren, & Muñoz-Guerra, 1994).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability under different conditions, and interactions with other molecules, is crucial for the practical use of this compound. The compound's functional groups, like the furamide moiety, dictate its chemical behavior in biological systems or in material applications. Research on similar compounds, exploring their antimicrobial and antioxidant activity, for example, sheds light on the potential chemical properties of furamide derivatives (Devi et al., 2010).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(16-15(17)13-5-4-8-20-13)11-6-7-12(18-2)14(9-11)19-3/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJKNVVFRYKUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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